3,4-Diamino-5-nitropyridine 3,4-Diamino-5-nitropyridine
Brand Name: Vulcanchem
CAS No.: 4318-68-7
VCID: VC2003197
InChI: InChI=1S/C5H6N4O2/c6-3-1-8-2-4(5(3)7)9(10)11/h1-2H,6H2,(H2,7,8)
SMILES: C1=C(C(=C(C=N1)[N+](=O)[O-])N)N
Molecular Formula: C5H6N4O2
Molecular Weight: 154.13 g/mol

3,4-Diamino-5-nitropyridine

CAS No.: 4318-68-7

Cat. No.: VC2003197

Molecular Formula: C5H6N4O2

Molecular Weight: 154.13 g/mol

* For research use only. Not for human or veterinary use.

3,4-Diamino-5-nitropyridine - 4318-68-7

Specification

CAS No. 4318-68-7
Molecular Formula C5H6N4O2
Molecular Weight 154.13 g/mol
IUPAC Name 5-nitropyridine-3,4-diamine
Standard InChI InChI=1S/C5H6N4O2/c6-3-1-8-2-4(5(3)7)9(10)11/h1-2H,6H2,(H2,7,8)
Standard InChI Key OMUADEPNIQXNRG-UHFFFAOYSA-N
SMILES C1=C(C(=C(C=N1)[N+](=O)[O-])N)N
Canonical SMILES C1=C(C(=C(C=N1)[N+](=O)[O-])N)N

Introduction

3,4-Diamino-5-nitropyridine is a chemical compound with the molecular formula C5H6N4O2 and a molecular weight of 154.13 g/mol. It features a pyridine ring with two amino groups at the 3 and 4 positions and a nitro group at the 5 position, contributing to its unique chemical properties and biological activities. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its diverse chemical reactivity and potential applications.

Synthesis Methods

The synthesis of 3,4-diamino-5-nitropyridine can be achieved through several methods, often involving the functionalization of simpler pyridine derivatives. These methods require careful control of reaction conditions, including temperature and concentration of reagents, to ensure high yields and purity. For instance, nitration reactions typically proceed at low temperatures to minimize side reactions.

Biological Activities

3,4-Diamino-5-nitropyridine exhibits significant biological activities, including:

  • Antimicrobial Properties: It has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 25 to 50 µg/mL.

  • Anticancer Activity: Research indicates that it possesses anticancer properties, particularly against human cancer cell lines. For example, it inhibits the growth of HCT116 colon cancer cells with a GI50 value of approximately 10 µM.

  • Anti-inflammatory Effects: It reduces the production of pro-inflammatory cytokines in activated macrophages, suggesting a role in modulating immune responses.

Cellular Effects

At the cellular level, 3,4-diamino-5-nitropyridine influences cell function by interacting with various biomolecules. It blocks voltage-gated potassium channels, which prevents the efflux of potassium ions and prolongs the depolarization phase of the action potential. This mechanism affects the electrical excitability of cells and can extend the interval during which calcium channels remain open.

Potential Applications

Given its diverse biological activities and chemical properties, 3,4-diamino-5-nitropyridine has potential applications in medicinal chemistry, particularly in the development of antimicrobial and anticancer drugs. Its ability to interact with various enzymes and receptors makes it a promising candidate for further research.

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